molecular formula C8H16 B031226 1,2-Dimethylcyclohexane CAS No. 583-57-3

1,2-Dimethylcyclohexane

Cat. No.: B031226
CAS No.: 583-57-3
M. Wt: 112.21 g/mol
InChI Key: KVZJLSYJROEPSQ-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclohexane is an organic compound with the molecular formula C₈H₁₆. It is a derivative of cyclohexane, where two hydrogen atoms are replaced by methyl groups at the first and second positions. This compound exists in two stereoisomeric forms: cis and trans. The cis isomer has both methyl groups on the same side of the cyclohexane ring, while the trans isomer has them on opposite sides .

Mechanism of Action

Target of Action

1,2-Dimethylcyclohexane primarily targets the conformational stability of cyclohexane rings . The compound’s primary role is to influence the spatial arrangement of the cyclohexane ring, thereby affecting its stability and reactivity .

Mode of Action

The interaction of this compound with its targets involves the orientation of the two methyl groups attached to the cyclohexane ring . In the cis-1,2-dimethylcyclohexane isomer, both methyl groups are on the same side of the ring, while in the trans-1,2-dimethylcyclohexane isomer, they are on opposite sides . These different orientations result in different conformations of the cyclohexane ring, which in turn influence the compound’s stability and reactivity .

Biochemical Pathways

Instead, its influence on the conformational stability of cyclohexane rings can indirectly affect various chemical reactions and processes that involve cyclohexane or its derivatives .

Pharmacokinetics

Like other organic compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular effect of this compound’s action is the alteration of the conformational stability of cyclohexane rings . This can lead to changes in the reactivity of the cyclohexane ring, thereby influencing the outcomes of chemical reactions involving cyclohexane or its derivatives . On a cellular level, the effects of this compound would depend on the specific biochemical context and the nature of the reactions it influences.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the equilibrium between different conformations of the cyclohexane ring . Moreover, the presence of other molecules can also influence the compound’s reactivity through mechanisms such as steric hindrance .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclohexane can be synthesized through various methods, including:

    Hydrogenation of Xylenes: One common method involves the hydrogenation of ortho-xylene in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions.

    Grignard Reaction: Another method involves the reaction of cyclohexanone with methylmagnesium bromide (a Grignard reagent), followed by acidification to yield 1,2-dimethylcyclohexanol, which can then be dehydrated to form this compound.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of ortho-xylene. This process is favored due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation reactions can occur, where one or more hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine or bromine) in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: 1,2-Dimethylcyclohexanone or this compound carboxylic acid.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated this compound.

Scientific Research Applications

1,2-Dimethylcyclohexane has several applications in scientific research:

Comparison with Similar Compounds

1,2-Dimethylcyclohexane can be compared with other similar compounds, such as:

    1,1-Dimethylcyclohexane: This compound has both methyl groups on the same carbon atom, leading to different steric and electronic properties.

    1,3-Dimethylcyclohexane: The methyl groups are positioned at the first and third carbon atoms, resulting in different conformational preferences.

    1,4-Dimethylcyclohexane: The methyl groups are positioned at the first and fourth carbon atoms, leading to unique stereochemical properties.

Uniqueness: this compound is unique due to its cis and trans isomers, which exhibit different physical and chemical properties. The trans isomer is more stable due to the equatorial positioning of both methyl groups, minimizing steric hindrance .

Properties

IUPAC Name

1,2-dimethylcyclohexane
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InChI

InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZJLSYJROEPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16
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DSSTOX Substance ID

DTXSID50858730
Record name 1,2-Dimethylcyclohexane
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Molecular Weight

112.21 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1,2-Dimethylcyclohexane
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Vapor Pressure

14.5 [mmHg]
Record name 1,2-Dimethylcyclohexane
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CAS No.

583-57-3
Record name 1,2-Dimethylcyclohexane
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Record name 1,2-Dimethylcyclohexane
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Record name 1,2-DIMETHYLCYCLOHEXANE
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Record name 1,2-Dimethylcyclohexane
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Record name 1,2-dimethylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,2-dimethylcyclohexane?

A1: this compound has a molecular formula of C8H16 and a molecular weight of 112.21 g/mol.

Q2: Are there any spectroscopic data available for differentiating cis- and trans-1,2-dimethylcyclohexane?

A2: Yes, 13C NMR spectroscopy can distinguish between cis- and trans-1,2-dimethylcyclohexane. At low temperatures (169 K), the 13C NMR spectrum of trans-1,2-dimethylcyclohexane shows a single peak for the methyl carbons due to the predominance of the trans-diaxial conformation. []

Q3: What is the solubility of this compound in water?

A3: The mole fraction solubility of this compound isomers (89.3 mol % trans and 10.7 mol % cis) in water at 30 °C is (0.80 ± 0.02) × 10-6 for the trans isomer and (1.09 ± 0.01) × 10-6 for the cis isomer. The solubility increases by a factor of approximately 40 when the temperature is raised from 30 °C to 180 °C. []

Q4: How does the aqueous solubility of this compound compare to other C8 nonaromatic hydrocarbons?

A4: Studies on the aqueous solubility of various C8 nonaromatic hydrocarbons, including this compound, revealed that molecular structure significantly impacts their solubility and related thermodynamic functions. []

Q5: Does the conformation of this compound affect its physical properties?

A5: Yes, the cis and trans conformations of this compound exhibit different packing efficiencies, influencing their densities. The cis isomer has a higher density than the trans isomer. []

Q6: Can this compound be used to assess the activity of hydrocracking catalysts?

A6: Yes, the transformation of o-xylene during the hydrocracking of n-heptane, in the presence of this compound, can be used to evaluate the acid and hydrogenating activities of bifunctional hydrocracking catalysts. The formation of dimethylcyclohexanes and trimethylcyclopentanes, through hydrogenation, serves as an indicator of the catalyst's hydrogenating activity. []

Q7: What is the role of this compound in stereoselective alkane oxidation studies?

A7: Cis-1,2-dimethylcyclohexane serves as a model substrate for investigating the stereoselectivity of various catalysts in alkane oxidation reactions. For instance, researchers have studied the use of cobalt π-complexes with meta-chloroperoxybenzoic acid (MCPBA) [], iron bispidine complexes with dioxygen [], and cobalt complexes with isoindole-based ligands and m-CPBA [] for the stereoselective oxidation of cis-1,2-dimethylcyclohexane.

Q8: How does the choice of promoter affect the stereoselectivity of this compound oxidation catalyzed by a heterometallic CoIIIZnII Schiff base complex?

A8: Research indicates that the stereoselectivity of cis-1,2-dimethylcyclohexane hydroxylation, catalyzed by a heterometallic CoIIIZnII Schiff base complex, is significantly influenced by the choice of promoter. While acetic acid leads to a non-stereoselective pathway involving long-lived free carbon radicals, nitric acid promotes a stereoselective pathway without the involvement of such radicals. []

Q9: How does the position of methyl groups on cyclohexane affect its reactivity in hydrogen atom transfer reactions?

A9: The position of methyl groups on cyclohexane plays a crucial role in hydrogen atom transfer (HAT) reactions. Studies with cumyloxyl radical (CumO•) revealed that tertiary equatorial C-H bonds are significantly more reactive than tertiary axial C-H bonds due to strain release in the transition state. []

Q10: How does the stereochemistry of this compound affect its reactivity with dioxiranes and metal-oxo species?

A10: The stereochemistry of this compound significantly influences its reactivity with oxidants like dioxiranes and nonheme metal-oxo species. The observed reactivity patterns mirror those observed with CumO•, highlighting the importance of steric factors in these reactions. []

Q11: Have there been attempts to model the adsorption of this compound in chiral single-walled carbon nanotubes (SWCNTs)?

A11: Yes, atomistic simulations have been employed to investigate the potential of enantiopure SWCNTs as enantiospecific adsorbents for chiral molecules like trans-1,2-dimethylcyclohexane. The simulations revealed strong adsorption of both enantiomers within the nanotubes, but the energy differences between them were negligible, suggesting limited enantiospecificity. []

Q12: Can computational methods predict the conformational preferences of 1,2-dihalocyclohexanes within alleno-acetylenic cages (AACs)?

A12: X-ray co-crystal structures of 1,2-dihalocyclohexanes within enantiopure AACs, combined with theoretical calculations, provided detailed insights into the conformational preferences of these guests within the host cavity. These analyses demonstrated that the host imposes minimal structural changes on the guest, allowing for accurate studies of the elusive axial/diaxial conformers. []

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